REACTION_CXSMILES
|
N12CCCNC1CCC[CH:3]=[CH:2]2.[OH:12][C:13]1[CH:21]=[C:20]([C:22]([OH:24])=[O:23])[CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16].Br[C:26]1C=C(C(O)=O)C=C[C:27]=1C(O)=O.BrCC>C1C=CC=CC=1>[OH:12][C:13]1[CH:21]=[C:20]([C:22]([O:24][CH2:26][CH3:27])=[O:23])[CH:19]=[CH:18][C:14]=1[C:15]([O:17][CH2:2][CH3:3])=[O:16]
|
Name
|
1,8-diazabicyclo[5.4.0]undecene
|
Quantity
|
6.62 g
|
Type
|
reactant
|
Smiles
|
N12C=CCCCC2NCCC1
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
ADDITION
|
Details
|
was added dropwise in and the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 19 hours
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
The salt product was filtered off
|
Type
|
CUSTOM
|
Details
|
purification by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OCC)C=CC(=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |